molecular formula C21H20FN3O3 B11255470 2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11255470
M. Wt: 381.4 g/mol
InChI Key: DAGJPTNPSYHZKH-UHFFFAOYSA-N
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Description

2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a dimethylamino propyl group, a fluorine atom, and a pyridinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(dimethylamino)propyl]-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2-[3-(dimethylamino)propyl]-7-methyl-1-phenylchromeno[2,3-c]3-pyrroline-3,9-dione

Uniqueness

Compared to similar compounds, 2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the fluorine atom and the pyridinyl group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-fluoro-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H20FN3O3/c1-24(2)9-4-10-25-18(13-5-3-8-23-12-13)17-19(26)15-11-14(22)6-7-16(15)28-20(17)21(25)27/h3,5-8,11-12,18H,4,9-10H2,1-2H3

InChI Key

DAGJPTNPSYHZKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CN=CC=C4

Origin of Product

United States

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